molecular formula C13H9NO2 B13658828 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one

2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one

Cat. No.: B13658828
M. Wt: 211.22 g/mol
InChI Key: KHSZXXNXORNERH-UHFFFAOYSA-N
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Description

2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with an appropriate oxazinone precursor. One common method includes the reaction of 2-methyl-1-naphthol with phosgene in the presence of a base, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatographic techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-methylbenzo[g][3,1]benzoxazin-4-one

InChI

InChI=1S/C13H9NO2/c1-8-14-12-7-10-5-3-2-4-9(10)6-11(12)13(15)16-8/h2-7H,1H3

InChI Key

KHSZXXNXORNERH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)O1

Origin of Product

United States

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